Product packaging for dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV(Cat. No.:CAS No. 83883-27-6)

dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Cat. No.: B1232960
CAS No.: 83883-27-6
M. Wt: 713.9 g/mol
InChI Key: GQKGOCDHEMZTKV-BJJUBUTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dmdm IV is a chemical reagent of significant interest in industrial and material science research for its role as a formaldehyde-releasing preservative . Its primary research value lies in studying antimicrobial efficacy and material stabilization in various formulations. The compound functions by slowly releasing formaldehyde in aqueous conditions, creating an environment unfavorable to the growth of microorganisms such as bacteria, yeast, and fungi . This mechanism allows researchers to investigate the preservation of water-based products and assess the compound's compatibility with different surfactants and emulsifiers . In a laboratory setting, Dmdm IV is applied in studies focusing on the development and testing of cosmetic, personal care, and other industrial formulations to determine effective concentrations that inhibit microbial contamination . It is critical to note that this product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use and must not be incorporated into any consumer products or clinical applications . Researchers should consult the safety data sheet and handle this material with appropriate precautions, as it may have the potential to cause skin irritation or allergic reactions in individuals sensitive to formaldehyde .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H63NO12 B1232960 dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV CAS No. 83883-27-6

Properties

CAS No.

83883-27-6

Molecular Formula

C37H63NO12

Molecular Weight

713.9 g/mol

IUPAC Name

(3E,13Z)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,13-diene-2,10-dione

InChI

InChI=1S/C37H63NO12/c1-11-27-25(19-46-37-35(45-10)34(44-9)31(42)24(6)48-37)14-12-13-15-26(39)21(3)18-22(4)33(20(2)16-17-28(40)49-27)50-36-32(43)29(38(7)8)30(41)23(5)47-36/h12,14,16-17,20-25,27,29-37,41-43H,11,13,15,18-19H2,1-10H3/b14-12-,17-16+

InChI Key

GQKGOCDHEMZTKV-BJJUBUTDSA-N

Isomeric SMILES

CCC1C(/C=C\CCC(=O)C(CC(C(C(/C=C/C(=O)O1)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC

Canonical SMILES

CCC1C(C=CCCC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC

Synonyms

dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV
DMDM IV

Origin of Product

United States

Synthesis and Chemical Manufacturing Methodologies

Precursor Chemistry and Reactant Optimization

The synthesis of DMDM Hydantoin (B18101) fundamentally relies on the availability and controlled reaction of its key precursors: 5,5-dimethylhydantoin (B190458) and formaldehyde (B43269).

Dimethylhydantoin Synthesis and Reactivity

5,5-Dimethylhydantoin (DMH) is the foundational heterocyclic structure of DMDM Hydantoin. A prevalent method for its synthesis is an adaptation of the Bucherer-Bergs reaction. This reaction typically involves the condensation of a ketone (in this case, acetone) with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate. cir-safety.orgorganic-chemistry.orgcneasychem.com

The reactivity of 5,5-dimethylhydantoin stems from the presence of the two nitrogen atoms within the imidazolidine-2,4-dione ring. These nitrogen atoms, particularly the imide nitrogens, are susceptible to electrophilic attack, which is crucial for the subsequent hydroxymethylation step.

Formaldehyde Sources and Reaction Stoichiometry

Formaldehyde (CH₂O) is the other critical reactant for the synthesis of DMDM Hydantoin, providing the hydroxymethyl groups. Industrial formaldehyde is commonly produced by the catalytic oxidation of methanol. vedantu.commst.dkchemicals.co.ukwikipedia.org It is frequently supplied as an aqueous solution, known as formalin, typically containing about 37% formaldehyde by weight. vedantu.commst.dk Other forms, such as paraformaldehyde (a polymeric form of formaldehyde), can also serve as a source of anhydrous formaldehyde. google.comsciencemadness.org

The synthesis of DMDM Hydantoin involves the reaction of 5,5-dimethylhydantoin with formaldehyde. To form the bis(hydroxymethyl) derivative, a stoichiometric excess of formaldehyde relative to 5,5-dimethylhydantoin is generally employed. Early methods disclosed reacting one mole of dimethylhydantoin with 3 to 5 moles of formaldehyde (as a 37% aqueous solution) at elevated temperatures. google.com More optimized processes have demonstrated that a ratio of 1.85 to 2.4 moles of formaldehyde per mole of 5,5-dimethylhydantoin can be sufficient to achieve substantial completion of the dimethylol formation. google.com

Foundational Synthetic Pathways

The primary synthetic route to 5,5-dimethylhydantoin is based on the Bucherer-Bergs reaction. The subsequent transformation to DMDM Hydantoin involves N-hydroxymethylation.

The Bucherer-Bergs Synthesis and its Adaptations

The Bucherer-Bergs reaction is a well-established multicomponent reaction for synthesizing hydantoins. organic-chemistry.orgmdpi.comchem-station.comproquest.comnih.gov For 5,5-dimethylhydantoin, the reaction typically involves acetone (B3395972), potassium cyanide (or sodium cyanide), and ammonium carbonate. cir-safety.orgcneasychem.com The reaction is generally conducted in aqueous alcoholic solutions at temperatures around 60-70°C. cir-safety.org

The mechanism involves the formation of an acetone cyanohydrin intermediate, which then reacts with ammonium carbonate to form an amino nitrile. Subsequent cyclization and hydrolysis steps lead to the formation of the hydantoin ring. mdpi.comyoutube.com Adaptations of the Bucherer-Bergs synthesis may involve variations in solvent systems, catalysts, and reaction conditions to improve yield and purity or to utilize different starting materials like pre-formed cyanohydrins. organic-chemistry.orgmdpi.comwikipedia.orgcdnsciencepub.comjsynthchem.com

Reaction Conditions and Catalysis in Core Hydantoin Formation

Typical reaction conditions for the Bucherer-Bergs synthesis of 5,5-dimethylhydantoin involve heating the reactants (acetone, alkali cyanide, and ammonium carbonate) in a solvent mixture, often aqueous ethanol, at temperatures ranging from 50°C to 85°C. cir-safety.orggoogle.comorgsyn.org The reaction pH is generally alkaline due to the presence of ammonium carbonate. cneasychem.commdpi.com

While the core Bucherer-Bergs reaction itself does not strictly require a separate catalyst beyond the reactants themselves (ammonium carbonate providing the necessary basicity and nitrogen source), modifications and optimizations may involve the use of specific catalysts or conditions to enhance reaction rate or selectivity. For instance, some adaptations might involve the use of ammonium acetate (B1210297) or operate at higher temperatures. jsynthchem.com The reaction can be conducted as a one-pot process, simplifying the manufacturing procedure. cneasychem.comgoogle.com

Detailed research findings on the synthesis of 5,5-dimethylhydantoin via the Bucherer-Bergs reaction highlight the importance of reactant ratios, temperature control, and reaction time for maximizing yield and minimizing by-product formation. For example, a procedure using acetone cyanohydrin and ammonium carbonate involves warming the mixture to initiate the reaction around 50°C, continuing at 68-80°C for several hours, and finally raising the temperature to 90°C to complete the reaction and decompose excess ammonium carbonate. orgsyn.org

Derivatization Strategies for N-Hydroxymethylation

The final stage in the synthesis of DMDM Hydantoin is the N-hydroxymethylation of 5,5-dimethylhydantoin. This involves the reaction of formaldehyde with the nitrogen atoms of the hydantoin ring.

This reaction typically occurs in aqueous solution and can be carried out without a catalyst, although alkaline conditions are often employed or maintained to facilitate the reaction. google.comnih.gov The reaction involves the addition of formaldehyde across the N-H bonds of the hydantoin ring, forming hydroxymethyl groups (-CH₂OH) attached to the nitrogen atoms. Since 5,5-dimethylhydantoin has two such nitrogen atoms, it can react with up to two equivalents of formaldehyde to form 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (DMDM Hydantoin).

Manufacturing processes for DMDM Hydantoin often involve reacting 5,5-dimethylhydantoin with an aqueous solution of formaldehyde (formalin). The reaction temperature and pH are critical parameters influencing the degree of hydroxymethylation and the formation of the desired bis(hydroxymethyl) product. Processes described include reacting at 84°C with 3 to 5 moles of formaldehyde per mole of dimethylhydantoin, or at lower temperatures (38-50°C) and a pH of 8.1-8.3 with a lower formaldehyde ratio (2 moles of formaldehyde per mole of dimethylhydantoin) to obtain highly concentrated aqueous solutions. google.comnih.gov

The reaction conditions can be adjusted to favor the formation of the mono- or bis-hydroxymethylated products. Detailed studies on N-hydroxymethylation of hydantoins indicate that the reaction is influenced by pH and temperature. nih.govtandfonline.com While the bis-hydroxymethylated product (DMDM Hydantoin) is the target, the monomethylol derivative (1-(hydroxymethyl)-5,5-dimethylhydantoin) can also be formed, particularly with lower formaldehyde ratios or under specific conditions. google.comdrugfuture.com

The resulting DMDM Hydantoin is typically obtained as an aqueous solution, which is often the form in which it is used commercially. google.comgoogle.com Achieving a high concentration and purity of the bis(hydroxymethyl) product in this solution is a key aspect of manufacturing optimization.

Table 1: Key Reactants and Product in DMDM Hydantoin Synthesis

Compound NamePubChem CIDRole in Synthesis
Acetone180Precursor for DMH
Sodium Cyanide10495Reactant in DMH synthesis
Potassium Cyanide10468Reactant in DMH synthesis
Ammonium Carbonate11954Reactant in DMH synthesis
Acetone Cyanohydrin6580Intermediate in DMH synthesis
5,5-Dimethylhydantoin7971Core structure
Formaldehyde712Hydroxymethylating agent
Paraformaldehyde11198Formaldehyde source
DMDM Hydantoin (1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione) 22947 Target Compound
1-(Hydroxymethyl)-5,5-dimethylhydantoin66220Potential intermediate/by-product in N-hydroxymethylation

Table 2: Examples of Reaction Conditions for DMDM Hydantoin Synthesis

ReactantsMolar Ratio (Formaldehyde:DMH)Formaldehyde FormTemperature (°C)pHNotesSource
5,5-Dimethylhydantoin, Formaldehyde3:1 to 5:137% Aqueous Solution84Not specifiedReaction time 25-30 minutes. No catalyst mentioned. google.comnih.gov
5,5-Dimethylhydantoin, Formaldehyde1.85:1 to 2.4:1Aqueous Solution22-657-9pH adjusted with alkalizing agent. Reaction time up to 25 minutes. google.com
5,5-Dimethylhydantoin, Formaldehyde2:137% Formalin38-508.1-8.3Produces highly concentrated aqueous solution. nih.gov
5,5-Dimethylhydantoin, Paraformaldehyde1:1 or 2:1Solid (Paraformaldehyde)Sufficient for meltAlkalineAnhydrous conditions, alkaline catalyst. google.com

Table 3: Physical Properties of Key Compounds

Compound NameMelting Point (°C)Solubility (Water)Source
5,5-Dimethylhydantoin178Soluble cir-safety.org
DMDM Hydantoin90Freely soluble (77.3 g/100 cc) nih.gov
Formaldehyde (gas)-92Very soluble mst.dksciencemadness.org
ParaformaldehydeDecomposesSlowly soluble sciencemadness.org
1-(Hydroxymethyl)-5,5-dimethylhydantoin100Freely soluble drugfuture.com

Reaction of Dimethylhydantoin with Formaldehyde

The synthesis of DMDM Hydantoin is typically carried out by reacting 5,5-dimethylhydantoin with formaldehyde in an aqueous solution. nih.govgoogle.com The reaction involves the addition of formaldehyde molecules to the nitrogen atoms (N-1 and N-3) of the 5,5-dimethylhydantoin ring, forming methylol groups (-CH₂OH). The stoichiometry of the reaction can be controlled to favor the formation of monomethylol dimethylhydantoin or the desired 1,3-dimethylol-5,5-dimethylhydantoin (DMDM Hydantoin). Reacting 1 mole of dimethylhydantoin with 3 to 5 moles of formaldehyde solution at elevated temperatures (around 84 °C) can produce a highly concentrated aqueous solution of DMDM Hydantoin. nih.gov Alternatively, a reaction with 2 moles of formaldehyde at lower temperatures (38 to 50 °C) and a slightly alkaline pH (8.1 to 8.3) can also yield a concentrated solution. nih.gov

Role of pH and Temperature in Hydroxymethylation Yield

The pH and temperature of the reaction mixture are critical parameters influencing the yield and selectivity of the hydroxymethylation of dimethylhydantoin. The reaction typically proceeds in a slightly alkaline pH range, often between 7 and 9. nih.govgoogle.comgoogle.com Within this range, the reaction between formaldehyde and dimethylhydantoin readily occurs in aqueous solution at temperatures around 60°C to 100°C. google.com Higher temperatures, particularly during the later stages of the process where water is removed, can facilitate condensation reactions, leading to the formation of resins. google.com

Studies on the hydroxymethylation of related hydantoins have indicated that the reaction is pH-dependent. tandfonline.comtandfonline.comoup.com While specific detailed research findings on the optimal pH and temperature ranges solely for DMDM Hydantoin synthesis yield were not extensively detailed in the provided snippets, general principles of hydantoin hydroxymethylation suggest that controlled alkaline conditions favor the addition of formaldehyde, while temperature influences the reaction rate and potential side reactions like polymerization or resin formation. google.com

Data Table: Effect of Sodium Acetate Concentration on Reaction Rate (Illustrative based on related hydantoin-formaldehyde reaction)

Based on a study involving the reaction between formaldehyde and dimethyl hydantoin for resin formation, the concentration of a buffer salt catalyst like sodium acetate can influence the reaction rate and pH. google.com While this specifically discusses resin formation, it illustrates the principle of pH control in hydantoin-formaldehyde reactions.

Sodium Acetate ConcentrationInitial pHApproximate Reaction Time (at 95-100°C)
0.026.58 Hours
0.107.22 Hours
0.387.31.5 Hours
0.777.4About 40 minutes
1.547.5About 20 minutes

Note: This table is derived from a study on hydantoin-formaldehyde resin production and is illustrative of the impact of buffer concentration on reaction rate in related systems. google.com

Alternative and Emerging Synthetic Routes

While the reaction of dimethylhydantoin with formaldehyde is the primary industrial route to DMDM Hydantoin, alternative and emerging synthetic methodologies for hydantoins and their derivatives are being explored.

Amino Acid Derivative Cyclization Approaches

Hydantoins can be synthesized through the cyclization of amino acid derivatives. One classical method is the Urech hydantoin synthesis, which involves the reaction of amino acids with potassium cyanate (B1221674) and hydrochloric acid, followed by cyclization of the resulting ureido derivative. ikm.org.myresearchgate.net Another approach involves the cyclization of α-ureido esters. nih.gov Solid-phase synthesis methods have also been developed, where amino acids are anchored to a resin and subsequently cyclized to form hydantoins. acs.orgmdpi.com These methods often involve the formation of ureido intermediates which then undergo cyclization under various conditions, including acidic or basic environments. acs.orgorganic-chemistry.org Recent advancements include the use of carbodiimides for synthesizing hydantoins from amino acids, offering advantages in handling compared to isocyanates. researchgate.net

Exploration of Novel Catalytic Systems for Hydantoin Synthesis

The development of novel catalytic systems is an active area of research in hydantoin synthesis. Various catalysts have been explored to improve efficiency, selectivity, and sustainability of hydantoin formation. Examples include the use of Lewis base catalysts in cascade reactions, metal catalysts like copper and palladium in amination and arylation processes, and the application of deep eutectic solvents (DESs) as dual catalyst-solvent systems. organic-chemistry.orgresearchgate.netrsc.orgrsc.org These catalytic approaches aim to facilitate reactions under milder conditions, reduce reaction times, and enable the synthesis of a wider range of substituted hydantoins.

Industrial Scale Production Considerations and Process Optimization

Industrial scale production of DMDM Hydantoin requires careful consideration of economic feasibility, raw material accessibility, and process optimization to ensure efficient and cost-effective manufacturing.

Economic Feasibility and Raw Material Accessibility

The economic feasibility of DMDM Hydantoin production is heavily reliant on the cost and availability of its primary raw materials: 5,5-dimethylhydantoin and formaldehyde. Formaldehyde is a widely produced industrial chemical, typically manufactured from methanol, water, and air using catalysts. industrialchemicals.gov.au Methanol is a readily available feedstock. The commercial synthesis of 5,5-dimethylhydantoin itself can be achieved through methods like the Bucherer-Bergs synthesis, reacting acetone, sodium cyanide, and ammonium carbonate, or acetone, potassium cyanate, and hydrocyanic acid. cneasychem.comcir-safety.org These starting materials are generally accessible commodity chemicals, contributing to the economic viability of DMDM Hydantoin synthesis.

Solvent Recycling and Waste Minimization in Production

Solvent recycling and waste minimization are critical aspects of sustainable industrial chemical manufacturing, including the production of DMDM Hydantoin. Implementing effective strategies in these areas helps reduce environmental impact, lower operational costs, and improve resource efficiency justdial.comjustdial.com.

Waste minimization in industrial processes involves reducing the amount of waste generated through better practices, resource efficiency, and environmentally friendly methods. This can be applied across all stages of production google.com. Strategies such as process optimization, which includes calibrating machinery for precise operation, can lead to reduced material and water waste google.com. Lean Manufacturing principles, focusing on streamlining operations and eliminating waste in various forms like unnecessary inventory and overproduction, are also relevant google.com. Reducing energy and water consumption are fundamental to minimizing waste in industrial settings google.com.

Solvent recycling is a key component of waste minimization, involving the recovery and reuse of processed solvents parchem.com. This process not only reduces the volume of toxic waste requiring disposal but also decreases the reliance on virgin raw materials parchem.com. Recycling solvents can enhance the efficiency of resource utilization in the production process and contribute to the continuity of manufacturing operations ulprospector.com.

Various techniques are employed for solvent recovery and purification in industrial settings. These include distillation, which is effective for separating volatile components, and filtration and adsorption methods that remove solid particles and dissolved contaminants parchem.com. Membrane separation techniques, such as organic solvent nanofiltration (OSN), offer an energy-efficient way to separate solvents from impurities without requiring heating parchem.comderpharmachemica.com. Molecular sieve technology is another method used to effectively remove water and other impurities from solvent streams, allowing the purified solvent to be reused ulprospector.comanalytice.com.

The recycling of catalysts, such as triethylamine (B128534) or K₂CO₃, used in certain synthesis routes, also contributes to waste minimization in the production of hydantoin derivatives atamanchemicals.com. Analyzing waste streams to understand their composition and origin is crucial for identifying opportunities for reduction, reuse, or recycling. Implementing real-time data retrieval for waste management can further enhance these efforts.

By adopting a sustainable approach, chemical manufacturers aim to prevent pollution and utilize innovative production methods to minimize waste.

Purity Enhancement Techniques for Industrial Output

Achieving high purity is essential for industrial-grade DMDM Hydantoin, particularly given its applications in sensitive products like cosmetics and personal care items justdial.com. Several techniques are employed during the manufacturing process to enhance the purity of the final product.

Purification stages are integral to the manufacturing process, often involving additional raw materials like solvents and filtration aids to remove impurities justdial.com. Advanced purification techniques utilized in industrial chemistry include chromatography and fractional crystallization, capable of achieving high purity levels, potentially exceeding 99% atamanchemicals.com.

Distillation is a common method for purifying solvents and can also be applied in the purification of the product itself, especially for separating components with different boiling points parchem.com. Membrane separation technologies, such as organic solvent nanofiltration (OSN), are increasingly used for purification by selectively separating solvents from impurities parchem.comderpharmachemica.com. OSN can be employed to recover high-purity solvents by removing solute impurities derpharmachemica.com. Techniques like dual membrane diafiltration (DMD), which utilize OSN, can lead to solvent-efficient processes that minimize waste and avoid the generation of dilute products requiring further processing derpharmachemica.com.

Ensuring that recycled solvents meet required purity standards is also crucial and is achieved through various purification processes during solvent recovery parchem.com. Molecular sieve technology, by removing water and impurities from solvents, plays a role in guaranteeing the purity of materials reintroduced into the production cycle ulprospector.comanalytice.com.

Stringent quality control measures are implemented throughout the manufacturing process to ensure that the DMDM Hydantoin produced meets regulatory standards and desired purity levels justdial.com.

Chemical Reactivity, Degradation Pathways, and Mechanistic Studies

Hydrolytic Degradation of DMDM Hydantoin (B18101)

The primary degradation pathway for DMDM hydantoin in aqueous solutions is hydrolysis. This process involves the reaction of DMDM hydantoin with water, leading to the cleavage of hydroxymethyl groups from the hydantoin ring.

pH-Dependent Hydrolysis Kinetics

The rate of hydrolytic degradation of DMDM hydantoin is significantly influenced by the pH of the solution. Studies have shown that hydrolysis is faster under alkaline conditions compared to neutral or acidic environments. For instance, at 35 °C, the hydrolysis half-life was determined to be 10.7 hours at pH 7, while it was less than 1 hour at pH 9. Conversely, no significant hydrolysis was observed at pH 4 under the same conditions. nih.govnih.gov Aqueous hydrolysis tests conducted at 25 °C also indicated much shorter half-lives (less than 1 day) at pH 7 and pH 9 compared to pH 4 (greater than 1 year). nih.gov This demonstrates a clear acceleration of hydrolysis as the pH increases from acidic to alkaline.

Identification of Hydrolysis Products (e.g., 5,5-dimethylhydantoin (B190458), formaldehyde)

The main products resulting from the hydrolysis of DMDM hydantoin are identified as 5,5-dimethylhydantoin and formaldehyde (B43269). nih.govnih.govechemi.comsmolecule.com The hydrolysis reaction involves the stepwise or concerted removal of the two hydroxymethyl groups attached to the nitrogen atoms of the hydantoin ring, yielding formaldehyde and the stable 5,5-dimethylhydantoin core structure.

Influence of Environmental Conditions on Hydrolysis Rates

Beyond pH, other environmental factors play a crucial role in the rate of DMDM hydantoin hydrolysis. Temperature is a significant factor, with higher temperatures generally leading to faster degradation and increased formaldehyde release. researchgate.netresearchgate.netmst.dk Storage time also directly impacts the extent of hydrolysis, with longer storage periods resulting in greater degradation of DMDM hydantoin and a corresponding increase in the concentration of hydrolysis products, including formaldehyde. researchgate.netmst.dk The composition of the matrix in which DMDM hydantoin is present can also influence the hydrolysis rate and the resulting formaldehyde content. researchgate.net

Reaction Mechanisms in Non-Biological Chemical Systems

DMDM hydantoin and the formaldehyde it releases can participate in various chemical reactions in non-biological systems. The chemical structure of DMDM hydantoin allows it to engage in reactions typical of imidazolidines, including nucleophilic attacks and condensation reactions under specific conditions. smolecule.com

Cross-linking Reactions with Proteins and Nucleic Acids (Chemical Basis)

A key mechanism by which formaldehyde, released from DMDM hydantoin, exerts its antimicrobial effect is through cross-linking cellular components, particularly proteins and nucleic acids. researchgate.net Formaldehyde is known to form cross-links between protein and DNA. nih.gov This cross-linking disrupts the normal function of these macromolecules, inhibiting microbial growth. smolecule.com

Research indicates that the reactivity of formaldehyde releasers like DMDM hydantoin with amino acids and proteins is not solely dependent on formaldehyde release; the releaser itself or other breakdown products can also react directly. researchgate.net Many adducts formed from the reaction of formaldehyde releasers with amino acids result from a direct interaction with the releaser or a breakdown product, rather than solely from released formaldehyde. researchgate.net

Interactions with Other Chemical Species in Complex Matrices

In complex matrices, such as cosmetic formulations, DMDM hydantoin demonstrates compatibility with a variety of ingredients, including emulsifiers, surfactants, humectants, thickeners, and active compounds. sprchemical.com Its water solubility facilitates its incorporation into water-based formulations. sprchemical.com DMDM hydantoin can be used in both oil-in-water and water-in-oil emulsion systems. sprchemical.com It is also compatible with a range of fragrances. sprchemical.com

The presence of other ingredients can influence the formaldehyde content released from DMDM hydantoin. researchgate.net If formaldehyde is consumed through reactions like oxidation to formic acid, polymerization to paraformaldehyde, or binding with proteins, the equilibrium shifts, and the formaldehyde releaser supplies new formaldehyde. researchgate.net

Theoretical Studies on Reaction Intermediates and Transition States

Theoretical studies, potentially employing computational methods like Gaussian or ORCA software, can be used to model substituent effects on reaction kinetics and thermodynamics and to simulate intermediates and transition states to identify energetically favorable pathways. Integrating experimental data, such as crystallographic or spectroscopic results, into computational workflows can help refine predictions. While the provided search results mention theoretical studies in the context of hydantoins generally, specific detailed theoretical studies on DMDM hydantoin's reaction intermediates and transition states were not extensively detailed. However, the principle of using computational methods for such analysis applies to understanding the chemical behavior of DMDM hydantoin.

Photodegradation and Other Abiotic Transformations

The stability of DMDM hydantoin can be affected by abiotic factors, including light and temperature.

Effects of UV Radiation on Compound Stability

While some formulations containing DMDM hydantoin may be resistant to photodegradation, UV radiation can potentially affect the stability of the compound. googleapis.com Specific detailed research findings on the photodegradation pathways of DMDM hydantoin induced by UV radiation were not extensively available in the provided search results. However, the general principle of photodecomposition affecting organic molecules suggests that UV exposure could potentially lead to the breakdown of DMDM hydantoin or influence the formaldehyde release equilibrium.

Products of Photodegradation and their Characterization

Studies investigating the photodegradation of DMDM hydantoin suggest it is not expected to be highly susceptible to direct photolysis under certain conditions. An assessment using EPA Guideline Subdivision N 161-2 exposed aqueous solutions of 5,5-dimethylhydantoin, a structurally similar compound, to a Xenon lamp (>290 nm) for 30 days, approximating a direct photolysis half-life of 878 days nih.gov. This indicates a relative stability against direct light-induced breakdown for the core hydantoin structure. Detailed characterization of specific photodegradation products of DMDM hydantoin itself is not extensively described in the available literature.

Beyond photodegradation, DMDM hydantoin is known to undergo decomposition, particularly hydrolysis in aqueous solutions, which leads to the release of formaldehyde nih.govelsevier.es. Hazardous thermal decomposition, such as under fire conditions, can yield products including carbon oxides and nitrogen oxides atamanchemicals.comparchem.com.

Comparative Reactivity with Other Formaldehyde Donors

DMDM hydantoin functions by slowly releasing formaldehyde, which provides antimicrobial activity wikipedia.organalytice.com. The rate and amount of formaldehyde released vary among different formaldehyde donor preservatives. Compared to other common formaldehyde releasers like diazolidinyl urea (B33335), imidazolidinyl urea, and Quaternium-15, DMDM hydantoin generally releases moderate amounts of formaldehyde.

Several sources have compared the formaldehyde-releasing potential of these compounds. While rankings can vary slightly depending on the study conditions, DMDM hydantoin is often positioned between those releasing higher amounts (such as diazolidinyl urea and Quaternium-15) and those releasing lower amounts (such as imidazolidinyl urea and bronopol) elsevier.essafecosmetics.org. For instance, one study ranked formaldehyde releasers from least to most releasing as imidazolidinyl urea, DMDM hydantoin, diazolidinyl urea, and Quaternium-15 elsevier.es. Another source indicated that diazolidinyl urea releases the most formaldehyde among common formaldehyde-releasing preservatives safecosmetics.org.

The reactivity of DMDM hydantoin also extends to interactions with other chemical species. Research has shown that DMDM hydantoin is directly reactive toward amino acids nih.gov. This reactivity is a key aspect of its function as a preservative, as formaldehyde can cross-link with proteins and DNA, disrupting microbial cellular processes nih.gov.

The release of formaldehyde from DMDM hydantoin and other donors is influenced by factors such as pH, with higher levels often released in alkaline conditions for DMDM hydantoin, imidazolidinyl urea, and diazolidinyl urea elsevier.es.

The comparative reactivity in terms of formaldehyde release can be summarized as follows, noting that the exact order can vary:

Formaldehyde DonorRelative Formaldehyde Release Potential (General Trend)
Quaternium-15Higher
Diazolidinyl UreaHigher
DMDM HydantoinModerate
Imidazolidinyl UreaLower
BronopolLowest

This table represents a general trend observed in comparative studies and highlights that DMDM hydantoin's reactivity in terms of formaldehyde release falls within an intermediate range compared to other commonly used formaldehyde-releasing preservatives.

Environmental Fate and Remediation Chemistry

Abiotic Environmental Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For DMDM hydantoin (B18101), the most significant abiotic pathways are hydrolysis and, to a lesser extent, atmospheric photolysis.

Hydrolysis is a critical pathway for the degradation of DMDM hydantoin in aquatic environments. The rate of this process is highly dependent on the pH of the water. In neutral and alkaline conditions, DMDM hydantoin degrades rapidly, whereas it is significantly more stable in acidic environments. nih.gov

The primary hydrolysis reaction involves the cleavage of the hydroxymethyl groups, releasing formaldehyde (B43269) and yielding 5,5-dimethylhydantoin (B190458) as the main structural remnant. nih.gov Studies have determined specific half-lives for this process at various pH levels, highlighting its importance as an environmental fate process in neutral to alkaline waters. nih.gov

Hydrolysis Half-Life of DMDM Hydantoin

pH LevelTemperature (°C)Hydrolysis Half-LifeReference
425> 1 year nih.gov
725< 1 day nih.gov
925< 1 day nih.gov
73510.7 hours nih.gov
935< 1 hour nih.gov

Photolysis, or degradation by light, is not considered a major fate process for DMDM hydantoin in aquatic systems. A study on its primary degradation product, 5,5-dimethylhydantoin, which possesses similar light-absorbing chromophores, demonstrated a direct photolysis half-life of approximately 878 days in water when exposed to a Xenon lamp at wavelengths above 290 nm. nih.gov This suggests that direct breakdown by sunlight in water is a very slow process for the parent compound as well. nih.gov

In the atmosphere, however, the fate of DMDM hydantoin is different. The compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated rate constant for this vapor-phase reaction is 3.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 13 hours, assuming an atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. nih.gov Therefore, if released into the air, DMDM hydantoin is expected to break down relatively quickly. reddit.com

Biodegradation Studies

Biodegradation is a key process for the removal of DMDM hydantoin from the environment, particularly in soil and water treatment systems. The compound has been shown to be susceptible to microbial decomposition.

DMDM hydantoin is classified as readily biodegradable. nih.gov Standardized tests, such as the OECD Guideline 301A (DOC Die-Away Test), have been conducted to assess its ultimate biodegradability in aqueous systems using activated sludge inoculum. The results from these studies provide clear evidence of its rapid and extensive breakdown by microorganisms. nih.gov

Ready Biodegradability of DMDM Hydantoin (OECD 301A)

Time Period% DegradationReference
10 days75% nih.gov
28 days95% nih.gov

These results exceed the threshold required to classify a substance as readily biodegradable, which involves reaching a 70% level of degradation within a 10-day window during the 28-day test period.

The decomposition of DMDM hydantoin is carried out by microorganisms commonly found in environments such as soil and wastewater treatment plants. reddit.com While specific microbial species responsible for its degradation are not extensively detailed in the literature, the use of activated sludge in biodegradability tests confirms that a mixed community of bacteria can effectively decompose the compound. nih.gov The antimicrobial mechanism of DMDM hydantoin involves the slow release of formaldehyde, a substance that microorganisms can metabolize. Exogenous formaldehyde is typically oxidized to formate (B1220265) by the enzyme formaldehyde dehydrogenase, initiating its entry into cellular metabolic pathways. nih.gov

The biodegradation pathway of DMDM hydantoin begins similarly to its abiotic hydrolysis, with the initial breakdown yielding 5,5-dimethylhydantoin and formaldehyde. nih.gov These initial products are then subject to further microbial metabolism.

Formaldehyde : This single-carbon compound is incorporated into one-carbon biosynthetic pathways or is further oxidized to formic acid and ultimately to carbon dioxide. nih.gov

5,5-Dimethylhydantoin : This degradation product has also been studied and is considered readily biodegradable. nih.gov An OECD Guideline 301B (CO₂ Evolution Test) showed 87% CO₂ evolution within 28 days, indicating complete mineralization by microorganisms. nih.gov

The end products of the complete aerobic biodegradation of DMDM hydantoin are carbon dioxide, water, and inorganic nitrogen compounds.

Adsorption, Sorption, and Mobility in Environmental Matrices

The environmental behavior of 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, known as DMDM hydantoin, is largely governed by its physical and chemical properties, most notably its high water solubility and biodegradability. These characteristics influence its partitioning between soil, water, and sediment, ultimately determining its potential for transport and persistence in the environment.

Adsorption to Suspended Solids and Sediments

Limited specific research has been published on the adsorption of DMDM hydantoin to suspended solids and sediments in aquatic environments. However, its chemical properties allow for informed predictions. As a highly water-soluble organic compound, DMDM hydantoin is not expected to have a strong affinity for particulate matter. Organic chemicals with high water solubility tend to remain in the aqueous phase rather than adsorbing to the surfaces of suspended solids or settling into bottom sediments. The primary mechanism for the removal of DMDM hydantoin from the water column is likely to be biodegradation rather than adsorption.

Transport and Distribution in Soil and Water Systems

The mobility of DMDM hydantoin in terrestrial and aquatic systems is predicted to be very high. This is primarily based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter. A low Koc value indicates weak binding and therefore high mobility.

According to studies using OECD Guideline 121, the Koc of DMDM hydantoin has been determined to be less than 17.8. biosynth.com This value suggests that DMDM hydantoin has a very low potential for adsorption in soil and is likely to be highly mobile. biosynth.com Consequently, if released into the soil, it is expected to readily leach through the soil profile and potentially reach groundwater.

In aquatic systems, its high water solubility and low adsorption potential mean that it will likely be transported with the bulk flow of water. It is not expected to accumulate in sediments or bioaccumulate in aquatic organisms. biosynth.com The primary factor limiting its transport and distribution in both soil and water is its susceptibility to biodegradation. chemistryconnection.com

Interactive Data Table: Soil Adsorption Properties of DMDM Hydantoin

ParameterValueInterpretationSource
Soil Organic Carbon-Water Partitioning Coefficient (Koc)< 17.8Very High Mobility biosynth.com

Environmental Monitoring and Contaminant Load Assessment (Non-Toxicological)

However, analytical methods exist that could be adapted for environmental monitoring purposes. The detection and quantification of DMDM hydantoin in commercial products are typically performed using high-performance liquid chromatography (HPLC). One established HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of potassium phosphate (B84403) buffer in sulfuric acid and methanol, with detection at a wavelength of 214nm. This method has been shown to be linear for DMDM hydantoin in the concentration range of 20-100 µg/mL in cosmetic matrices.

Given that DMDM hydantoin is a formaldehyde-releasing agent, environmental monitoring could also focus on its primary degradation product, formaldehyde. A variety of sensitive analytical methods are available for the detection of formaldehyde in environmental samples, including spectrophotometry and chromatography. For instance, a common approach involves the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by analysis using HPLC. This technique has been successfully applied to determine formaldehyde in diverse matrices.

The development of robust environmental monitoring programs for DMDM hydantoin would require the adaptation and validation of these existing analytical methodologies for complex environmental samples, which may contain numerous interfering substances. Such programs would be essential for assessing the actual environmental concentrations and potential risks associated with the widespread use of this preservative.

Strategies for Environmental Containment and Waste Treatment

The management of DMDM hydantoin in industrial settings and in the event of an environmental release focuses on containment, proper disposal, and the treatment of contaminated waste streams. As a formaldehyde-releasing preservative, strategies for its management are often informed by protocols for handling formaldehyde.

Industrial Waste Management Protocols

Industrial facilities that manufacture or use DMDM hydantoin are expected to adhere to local, regional, and national regulations for waste disposal. chemistryconnection.com While specific protocols for DMDM hydantoin are not extensively documented in publicly available literature, general principles of chemical waste management apply.

Wastewater streams from manufacturing processes containing DMDM hydantoin and its byproduct, formaldehyde, require treatment before discharge. Due to its biodegradable nature, biological wastewater treatment is a viable option. chemistryconnection.com Additionally, several chemical treatment methods are effective for the removal of formaldehyde from industrial wastewater and could be applied to waste streams containing DMDM hydantoin. These methods include:

Oxidation: Advanced oxidation processes, such as treatment with Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), can effectively degrade formaldehyde. peier-membrane.netmdpi.com

Condensation: Under acidic conditions, formaldehyde can react with urea (B33335) to form a precipitate, which can then be removed from the wastewater. peier-membrane.net

Lime Treatment: The addition of lime (calcium hydroxide) to alkaline wastewater at elevated temperatures can also lead to the removal of formaldehyde. peier-membrane.net

Methods for Environmental Cleaning and Containment

In the event of a spill or environmental release of DMDM hydantoin, prompt and appropriate cleanup measures are necessary to prevent its migration into soil and water systems. General procedures for chemical spills are applicable and should be followed.

For liquid spills, the primary steps for containment and cleanup include:

Containment: The spill should be contained using inert absorbent materials such as sand, earth, or vermiculite (B1170534) to prevent it from spreading or entering drains and waterways. cornell.edu

Absorption: The absorbent material should be applied to the spill until all the liquid has been absorbed. cornell.edu

Collection and Disposal: The contaminated absorbent material should be collected into a suitable, labeled container for disposal in accordance with hazardous waste regulations. chemistryconnection.comcornell.edu

For spills of the solid, powdered form of DMDM hydantoin, care should be taken to avoid creating dust. The material should be carefully swept up and placed in a designated container for disposal.

Following the initial cleanup, the affected area should be decontaminated. For water-soluble compounds like DMDM hydantoin, washing the area with soap and water may be appropriate, with the rinse water collected for proper disposal if the spill is significant or involves a highly concentrated solution.

Advanced Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental analytical technique for separating complex mixtures. For Dmdm IV, various chromatographic methods are utilized to isolate the compound from matrices, quantify its concentration, and analyze its degradation products and volatile constituents like formaldehyde (B43269).

High-Performance Liquid Chromatography (HPLC) for Compound and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the simultaneous measurement and quantification of Dmdm IV and its decomposition products, which include 1-hydroxymethyl-5,5-dimethylhydantoin (1-MDMH), 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH), and 5,5-dimethylhydantoin (B190458) (DMH) nih.gov. The technique offers excellent resolution and sensitivity for these non-volatile compounds.

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. scribd.com Octadecylsilanized silica (ODS, C18) columns are frequently used for the separation of Dmdm IV and related hydantoins. nih.govkoreascience.krunair.ac.id Detection is typically achieved using a UV detector at wavelengths around 214 nm or 220 nm. koreascience.krunair.ac.id

A significant application of HPLC in the analysis of Dmdm IV is the quantification of free formaldehyde, a key degradation product. scribd.comnih.gov Since formaldehyde lacks a strong chromophore, its analysis requires pre-column or post-column derivatization. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with formaldehyde to form a hydrazone that can be readily detected by UV-Vis spectrophotometry at approximately 345 nm. nih.govresearchgate.net Another method involves post-column derivatization with acetylacetone and ammonium (B1175870) acetate (B1210297), which forms a fluorescent product. scribd.comjfda-online.com

Table 1: HPLC Methods for Dmdm IV and Formaldehyde Analysis
Analyte(s)Column TypeMobile PhaseDetection MethodReference
Dmdm IV, 1-MDMH, 3-MDMH, DMHOctadecylsilanized silica (C18)Methanol/Water mixtureUV at ~214 nm nih.govkoreascience.kr
Dmdm IVODS (C18), 5µm, 4.6 x 150 mmNot specifiedDiode Array Detector (DAD) at 220 nm unair.ac.id
Free FormaldehydeRP-845% Acetonitrile solutionPre-column derivatization with DNPH, UV at 345 nm researchgate.net
Free FormaldehydeZIC-HILIC2-Propanol/Water gradientPost-column derivatization with acetylacetone scribd.com

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is the preferred method for analyzing volatile components associated with Dmdm IV, most notably released formaldehyde. Due to the low volatility of Dmdm IV itself, it is not directly analyzed by GC. Instead, GC is used to separate and quantify volatile impurities or degradation products from the sample matrix. nih.govresearchgate.net

Headspace GC (HS-GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for this purpose. researchgate.netyoutube.com In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC system. This approach minimizes contamination of the instrument with non-volatile matrix components. pfigueiredo.org For enhanced sensitivity, techniques like solid-phase microextraction (SPME) can be used to concentrate volatiles before GC analysis. researchgate.net

Similar to HPLC, the analysis of formaldehyde by GC often requires a derivatization step to improve its chromatographic properties and detection. acs.org The derivatized formaldehyde is then separated on a capillary column, such as a DB-5MS, and detected by a mass spectrometer or a Flame Ionization Detector (FID). acs.orgnih.gov GC-MS provides the added advantage of mass spectral data, which confirms the identity of the analyte. researchgate.net

Table 2: GC Methods for Analysis of Volatiles (Formaldehyde)
TechniqueSample IntroductionDerivatization AgentDetectorReference
GC-MSHeadspace (HS)p-Toluenesulfonic acid (PTS)Mass Spectrometry (MS) acs.org
GC-FIDLiquid Injectionp-Toluenesulfonic acid (PTS)Flame Ionization Detector (FID) acs.org
GC-MSSPME with on-fiber derivatizationNot specifiedMass Spectrometry (MS) researchgate.net

Thin-Layer Chromatography (TLC) in Screening and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative screening and purity assessment of Dmdm IV. nih.govresearchgate.net It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of a sample before employing more complex quantitative techniques like HPLC. researchgate.netlongdom.org

In a typical normal-phase TLC setup for a polar compound like Dmdm IV, the stationary phase is a polar adsorbent, most commonly silica gel, coated on a plate. researchgate.netoperachem.com The mobile phase is a less polar solvent or a mixture of solvents. chromatographyonline.com The components of the sample separate based on their differential affinity for the stationary and mobile phases. Polar compounds like Dmdm IV will have a stronger interaction with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Visualization of the separated spots can be achieved using methods such as UV light if the compounds are UV-active, or by spraying the plate with a chemical reagent that reacts with the compound to produce a colored spot. nih.gov

Table 3: Common Phases Used in TLC for Polar Analytes
Phase TypeMaterialPrinciple of Separation
Stationary Phase (Polar)Silica Gel, AluminaAdsorption based on polarity; stronger retention of polar compounds.
Mobile Phase (Nonpolar to Moderately Polar)Hexane, Ethyl Acetate, Acetone (B3395972), Chloroform (often as mixtures)Elutes compounds up the plate; polarity is adjusted to achieve optimal separation.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of Dmdm IV. These techniques probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation, providing a unique spectral fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in the Dmdm IV molecule. nih.gov When the molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FTIR spectrum is a plot of this absorption versus wavenumber.

The key functional groups in Dmdm IV that give rise to characteristic absorption bands include the carbonyl (C=O) groups of the hydantoin (B18101) ring, the hydroxyl (O-H) groups of the hydroxymethyl substituents, and the C-N and C-H bonds. The presence and position of these bands provide direct evidence for the compound's structure. For instance, the strong absorptions from the two carbonyl groups are a hallmark of the hydantoin ring structure. researchgate.net

Table 4: Expected FTIR Absorption Bands for Dmdm IV
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Hydroxyl)Stretching3500 - 3200 (Broad)
C-H (Methyl)Stretching2980 - 2870
C=O (Carbonyl)Stretching1770 - 1700 (Strong)
C-NStretching1200 - 1020

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for molecular structure elucidation. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are used to confirm the identity and structure of Dmdm IV. uobasrah.edu.iqresearchgate.net

¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Dmdm IV, the ¹H-NMR spectrum is expected to show distinct signals for the protons of the two equivalent methyl groups (-CH₃), the two equivalent hydroxymethyl groups (-CH₂-), and the hydroxyl protons (-OH). The integration of these signals corresponds to the number of protons of each type.

¹³C-NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The ¹³C-NMR spectrum of Dmdm IV is expected to show signals corresponding to the methyl carbons, the quaternary carbon to which the methyl groups are attached, the hydroxymethyl carbons, and the two carbonyl carbons of the hydantoin ring.

The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of each nucleus.

Table 5: Predicted ¹H-NMR Chemical Shifts for Dmdm IV
Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
-C(CH₃)₂~1.3 - 1.5Singlet (s)
-N-CH₂-OH~5.1 - 5.3Singlet (s)
-CH₂-OHVariable, depends on solvent/concentrationSinglet (s) or Broad Singlet
Table 6: Predicted ¹³C-NMR Chemical Shifts for Dmdm IV
Carbon TypeExpected Chemical Shift (δ, ppm)
-C(CH₃)₂~23 - 26
-C(CH₃)₂~60 - 63
-N-CH₂-OH~68 - 71
-C=O (Amide/Urea)~156 - 159
-C=O (Imide)~174 - 177

Ultraviolet-Visible (UV/Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV/Vis) spectrophotometry is a widely used technique for the quantification of compounds that absorb light in the UV/Vis portion of the electromagnetic spectrum. For DMDM hydantoin, this method provides a relatively simple and rapid approach for determining its concentration in various formulations.

A spectrophotometric method has been developed for the identification and quantification of DMDM hydantoin in products like shampoos. researchgate.net This method involves sample preparation to extract the analyte, followed by measurement of its absorbance at a specific wavelength. Research has shown that DMDM hydantoin exhibits a characteristic peak at a wavelength of 242 nm, which can be used for its quantification. researchgate.net The concentration of DMDM hydantoin in a sample is determined by comparing its absorbance to that of a standard solution of known concentration, following the Beer-Lambert law.

One study successfully quantified the amount of DMDM hydantoin in several commercial shampoo samples using this technique. The concentrations were determined by comparing the sample absorbances to a standard. researchgate.net

Below is a table summarizing the findings of a comparative study that quantified DMDM hydantoin in different shampoo samples using UV/Vis spectrophotometry.

SampleMean Concentration (mg/mL)Standard Deviation
Standard1.70.0124
A0.5410.0011
B1.9560.0132
C0.2450.00045
D0.38100.00071

Mass Spectrometry (MS) and hyphenated techniques (e.g., LC-MS, GC-MS) for Identification and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for the identification and trace analysis of chemical compounds. When coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), its capabilities are significantly enhanced.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like DMDM hydantoin. This technique separates the components of a mixture by LC, and then the separated components are introduced into the mass spectrometer for detection and identification. LC-MS methods have been developed for the simultaneous and quantitative measurement of DMDM hydantoin and its decomposition products, such as 1-hydroxymethyl-5,5-dimethylhydantoin (1-MDMH), 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH), and 5,5-dimethylhydantoin (DMH), in cosmetic products.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique. It is suitable for volatile and thermally stable compounds. While DMDM hydantoin itself may not be ideal for direct GC-MS analysis due to its thermal lability, this method can be used to identify and quantify its more volatile decomposition products or impurities. For instance, GC-MS has been utilized to quantify 5,5-dimethylhydantoin (DMH), a degradation product of some hydantoin-based compounds. nih.gov The process involves separating the volatile components of a sample in the gas chromatograph, which are then ionized and detected by the mass spectrometer, providing detailed structural information for identification.

Other Advanced Analytical Techniques

Beyond the more common spectrophotometric and mass spectrometric methods, other advanced analytical techniques can provide valuable information about the physicochemical properties of DMDM hydantoin.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study the thermal properties of a material, such as its melting point and decomposition temperature. DMDM hydantoin has been identified using various techniques, including DSC, which indicates that it has distinct thermal characteristics that can be used for its characterization. nih.gov While detailed DSC thermograms for DMDM hydantoin are not extensively published in public literature, the technique is valuable for assessing the thermal stability and purity of the compound.

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information about the crystal structure, phase, and physical properties of a substance. When a crystalline solid is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. This diffraction pattern is unique to the crystalline structure of the compound.

Electrophoretic techniques separate molecules based on their differential migration in an electric field. Capillary Electrophoresis (CE) is a high-resolution separation technique that is performed in a narrow-bore fused-silica capillary. It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents.

While the direct analysis of DMDM hydantoin by CE is not extensively documented, the technique has been successfully applied to the separation of other hydantoin derivatives. For instance, CE has been used for the stereospecific separation of Tic-hydantoin sigma-1 agonists. researchgate.net This suggests that CE methods could be developed for the analysis of DMDM hydantoin and its related compounds. The separation in CE is based on the charge-to-size ratio of the analytes, and different modes of CE, such as capillary zone electrophoresis (CZE), could potentially be optimized for this purpose.

Method Development and Validation Protocols in Chemical Analysis

The development and validation of analytical methods are critical to ensure the reliability and accuracy of results. These protocols are established to demonstrate that an analytical procedure is suitable for its intended purpose. For the analysis of DMDM hydantoin, particularly in regulated products like cosmetics, adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH), is essential.

A typical method validation encompasses the evaluation of several key parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For example, in an HPLC method for DMDM hydantoin, linearity was established over a concentration range of 20-100 µg/mL. analytice.comresearchgate.netkoreascience.kr

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. For an HPLC method for DMDM hydantoin, recovery tests yielded results between 96.6% and 104.2%. analytice.comresearchgate.netkoreascience.kr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The validation of an HPLC method for the determination of free formaldehyde released from donors like DMDM hydantoin followed ICH Q2 (R1) guidelines and demonstrated high selectivity, precision (RSD <2%), and accuracy (mean recovery of 101.3%). akjournals.com

The following table summarizes key validation parameters from a study on the development of an analytical method for DMDM hydantoin.

Validation ParameterResultReference
Linearity (Concentration Range)20-100 µg/mL analytice.comresearchgate.netkoreascience.kr
Recovery96.6% - 104.2% analytice.comresearchgate.netkoreascience.kr
Precision (RSD) for Formaldehyde from Donors<2% akjournals.com
Accuracy (Mean Recovery) for Formaldehyde from Donors101.3% akjournals.com

Sensitivity, Specificity, and Linearity Studies

The validation of an analytical method ensures that it is suitable for its intended purpose. For DMDM IV, this involves establishing the method's ability to detect and quantify the compound accurately and reliably, even at low concentrations, and to differentiate it from other components.

Sensitivity studies determine the lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ) with acceptable precision and accuracy. For methods analyzing formaldehyde released from DMDM IV, a detection limit of 0.2 ppm has been reported for the derived formaldehyde using an HPLC system with 2,4-dinitrophenylhydrazine (DNPH) derivatization researchgate.netjfda-online.com. Another study focusing on the determination of free formaldehyde in cosmetic products using a validated HPLC-PDA method after derivatization with 2,4-DNPH established a limit of quantification (LOQ) of 0.1 ppm akjournals.com. For a related compound, 5,5-dimethylhydantoin (DMH), a degradation product of DMDM IV, a gas chromatography-mass spectrometry (GC-MS) method has been validated with a detection limit of 0.2 mg/kg and a quantification limit of 0.5 mg/kg researchgate.netresearchgate.net.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. A validated HPLC method for the determination of DMDM IV in a cream product demonstrated good separation, generating symmetrical peaks with a resolution of 1.8, indicating its specificity unair.ac.id. Furthermore, an HPLC method was developed to simultaneously and quantitatively measure DMDM IV and its decomposition products: 1-hydroxymethyl-5,5-dimethylhydantoin (1-MDMH), 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH), and 5,5-dimethylhydantoin (DMH), confirming the method's suitability for analyzing these compounds without the progress of decomposition nih.gov.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A high-performance liquid chromatographic method for the simultaneous quantitative analysis of DMDM IV in cosmetics showed that calibration curves were linear in the 20-100 µg/mL range koreascience.kr. Another validation study for an HPLC method to determine DMDM IV in a cream product reported a correlation coefficient of 0.999, demonstrating excellent linearity unair.ac.id. Similarly, HPLC calibration curves for DMDM IV and its decomposition products have been shown to be linear over wide concentration ranges researchgate.netnih.gov.

Table 1: Linearity and Recovery Data for DMDM IV Analysis by HPLC
ParameterValueReference
Linear Range20-100 µg/mL koreascience.kr
Correlation Coefficient (r)0.999 unair.ac.id
Recovery96.6% - 104.2% koreascience.kr
Average Recovery99.85 ± 1.8% unair.ac.id
Average Recovery (with decomposition products)85-105% researchgate.netnih.gov

Reproducibility and Robustness Assessment

Reproducibility refers to the ability of an analytical method to produce consistent results over time and in different laboratories. It is a measure of the method's reliability. A validation study for an HPLC method for DMDM IV in a sunscreen cream product reported a precision of 0.56% unair.ac.id. This value indicates good repeatability under the same operating conditions over a short interval of time.

Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness testing is a critical component of method validation, often performed during method optimization to evaluate the influence of various parameters on the results chromatographyonline.com. For an HPLC method, these parameters can include the pH of the mobile phase, column temperature, flow rate, and detection wavelength chromatographyonline.com. One study on the determination of formaldehyde from donors like DMDM IV assessed the robustness of an HPLC method by intentionally varying the flow rate and mobile phase composition. The results indicated that the proposed method was robust under these altered conditions researchgate.net.

Table 2: Parameters for Robustness Assessment of an HPLC Method
Parameter VariedOriginal ValueVaried ValuesReference
Flow Rate2.0 mL/min1.9 and 2.1 mL/min researchgate.net
Mobile Phase Composition (ACN:Water, v/v)45:5540:60 and 50:50 researchgate.net

Quality Control Standards for Chemical Purity and Content

Quality control standards are essential for ensuring the consistency and quality of DMDM IV as a raw material. These standards typically define the acceptable limits for various physical and chemical properties. Several commercial specification sheets provide insights into the quality control parameters for DMDM IV.

A typical specification for a commercial grade of DMDM IV includes an active content of 55.0 - 58.0% makingcosmetics.commakingcosmetics.com. The pH of the solution is also a critical parameter, with a specified range often between 6.5 and 7.5 scribd.com. The amount of free formaldehyde is another important quality control measure, with a maximum limit of 2.0% being a common specification scribd.comniranchemical.com. The total formaldehyde content is also monitored, with a typical range of 17.0-19.0% scribd.com. Some suppliers also specify a minimum purity of 99.0% for the DM Hydantoin used in the synthesis of DMDM IV cir-safety.org.

Regulatory bodies also set limits for the use of DMDM IV in finished products. In the European Union, the maximum authorized concentration in ready-to-use cosmetic preparations is 0.6% analytice.com.

Table 3: Typical Quality Control Specifications for DMDM IV
ParameterSpecificationReference
Active Content55.0 - 58.0% makingcosmetics.commakingcosmetics.com
pH (as is)6.5 - 7.5 scribd.com
Free Formaldehyde≤ 2.0% scribd.comniranchemical.com
Total Formaldehyde17.0 - 19.0% scribd.com
Appearance @ 25°CClear liquid scribd.com
Specific Gravity @ 25°C1.150 - 1.162 scribd.com
Water Content42.0 - 46.0% scribd.com

Structural Modifications and Derivatives of Hydantoin Compounds

Synthesis of Novel Hydantoin (B18101) Derivatives

The synthesis of hydantoin derivatives can be accomplished through various methodologies, enabling the introduction of different substituents onto the core ring. organic-chemistry.orgnih.gov The synthesis of DMDM Hydantoin itself, a key derivative, involves the reaction of 5,5-dimethylhydantoin (B190458) with formaldehyde (B43269). nih.govspecialchem.com Specifically, the reaction of one mole of dimethylhydantoin with 3 to 5 moles of formaldehyde in an aqueous solution at approximately 84 °C yields DMDM Hydantoin. nih.govspecialchem.com A more concentrated aqueous solution of the compound can be prepared by reacting 2 moles of formaldehyde with dimethylhydantoin at a lower temperature range of 38 to 50 °C and a pH between 8.1 and 8.3. nih.govspecialchem.com

Substitution reactions are fundamental to the synthesis of diverse hydantoin structures. The hydantoin ring offers reactive sites at both the nitrogen atoms (N-1 and N-3) and the carbon atom (C-5). thieme-connect.comthieme-connect.com In the synthesis of DMDM Hydantoin, hydroxymethylation occurs at the nitrogen atoms of 5,5-dimethylhydantoin. nih.govspecialchem.com The presence of the two carbonyl groups within the hydantoin ring influences the acidity of the N-H protons, with the N-3 proton generally exhibiting higher acidity than the N-1 proton. thieme-connect.comthieme-connect.com This difference in acidity can impact the regioselectivity of substitution reactions carried out under basic conditions. acs.orgjst.go.jp While DMDM Hydantoin is substituted at the nitrogen positions, other hydantoin derivatives can feature substitutions at the C-5 position, often synthesized from aldehydes or ketones using methods such as the Bucherer-Bergs synthesis. nih.govcneasychem.com

Beyond simple substitution patterns, the hydantoin scaffold can be incorporated into more complex molecular architectures, including fused or spirocyclic systems. thieme-connect.comthieme-connect.com These more intricate structures can be synthesized through various cyclization and coupling reactions. organic-chemistry.orgtandfonline.com While DMDM Hydantoin represents a straightforward substitution on the basic hydantoin ring, the potential to form fused and spiro hydantoins underscores the versatility of the hydantoin core as a building block in organic synthesis, allowing for the creation of compounds with potentially novel properties. thieme-connect.comthieme-connect.com

Structure-Reactivity Relationships in Hydantoin Systems

The chemical behavior of hydantoin compounds is intimately linked to their structural features, including the nature and position of substituents on the ring. nih.govresearchgate.net

Substituents on the hydantoin ring can significantly affect the chemical stability of the compound. researchgate.netcir-safety.org In DMDM Hydantoin, the hydroxymethyl groups attached to the nitrogen atoms are crucial for its function as a formaldehyde-releasing preservative. atamanchemicals.comsmolecule.com The stability of these N-(hydroxymethyl) groups and their capacity to release formaldehyde are influenced by environmental factors such as pH and temperature. smolecule.com The electron-withdrawing effect of the adjacent carbonyl groups impacts the lability of the protons on the nitrogen atoms, which in turn affects the stability of substituents attached to these nitrogens. thieme-connect.comthieme-connect.com

The primary degradation pathway for DMDM Hydantoin involves the release of formaldehyde. atamanchemicals.comsmolecule.com This process is a direct result of its structure, specifically the presence of the N-hydroxymethyl groups. smolecule.com In aqueous solutions, DMDM Hydantoin undergoes hydrolysis, liberating formaldehyde and the parent compound, 5,5-dimethylhydantoin. smolecule.com The rate of formaldehyde release is influenced by the surrounding chemical environment, including pH and temperature. This controlled release of formaldehyde is the basis of DMDM Hydantoin's antimicrobial activity, as formaldehyde acts as a biocide by disrupting microbial cellular processes. smolecule.com

Hydantoin-Based Compounds in Materials Science

Role in Polymerization and Resin Formulation

Hydantoin derivatives play a role in the field of polymer chemistry, particularly in the formulation of resins and in polymerization processes. Some unsaturated hydantoin derivatives containing vinyl or allyl groups can act as monomers or co-monomers in polymerization reactions google.com. These derivatives can be homopolymerized or copolymerized with other unsaturated molecules to create new polymeric materials google.com.

Hydantoin derivatives can be incorporated into polymer structures to enhance their properties. For instance, hydantoin epoxy resin, synthesized by glycidylation of hydantoin and its derivatives, is a type of special epoxy resin. It retains the general performance of ordinary epoxy resins while the presence of the heterocyclic hydantoin structure imparts improved electrical isolation, heat resistance, weather resistance, and abrasion performance researchgate.net.

Furthermore, certain hydantoin derivatives are utilized in resin formulations to improve the interaction between filler materials and the polymer binder. For example, 1,3-bis(2-hydroxyethyl)-5,5-dimethylhydantoin, also known as Dantocol, is used as a bonding agent in polymer bonded explosives. It promotes adhesion between the nitramine filler and the binder system, preventing mechanical failure through dewetting flinders.edu.au. The polar Dantocol molecules can adsorb onto the nitramine filler via secondary bonding and subsequently react with the binder system's diisocyanate curative to form primary bonds, integrating the hydantoin derivative into the binder matrix flinders.edu.au.

Application as Crosslinking Agents in Materials

Hydantoin derivatives are also applied as crosslinking agents in various materials. Crosslinking agents are polyfunctional compounds that, when incorporated into a polymerizing system, enter the polymer chains and create a network structure due to their multiple functional groups google.com. This crosslinking process can significantly improve the physical, chemical, and electrical properties of polymeric compositions google.com.

Unsaturated hydantoin derivatives, such as 1,3-divinyl hydantoins, have been explored for their potential as crosslinking agents in the copolymerization with other unsaturated compounds google.com. These compounds contain active ethylenic double bonds that react with similar double bonds in other monomers, leading to a crosslinked polymer network google.com.

Beyond traditional polymerization, hydantoin derivatives can be used to impart specific functionalities to materials through crosslinking or grafting. For example, dimethylol-5,5-dimethylhydantoin (DMDMH), a hydantoin derivative, has been covalently incorporated onto poly(vinyl alcohol) nanofibers via an in situ green synthesis method. This process endows the membranes with durable and rechargeable antibacterial activity researchgate.net. DMDMH acts as a precursor biocidal agent, and once grafted onto the material, the hydantoin groups can be chlorinated to provide antimicrobial functionality researchgate.net.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a primary tool for predicting molecular properties, reaction mechanisms, and spectroscopic data. mdpi.com

The synthesis of DMDM hydantoin (B18101) typically involves the reaction of 5,5-dimethylhydantoin (B190458) with formaldehyde (B43269). nih.gov A common industrial approach is the Bucherer-Bergs synthesis, which can be modeled computationally to understand its mechanism in detail. cneasychem.com

DFT calculations can be employed to map the potential energy surface of the reaction between 5,5-dimethylhydantoin and formaldehyde. This allows for the identification of key intermediates and, crucially, the transition state structures that connect them. The calculated activation energy (the energy barrier of the transition state) provides a quantitative measure of the reaction's feasibility.

For example, in the hydroxymethylation of the hydantoin ring, DFT can model the nucleophilic attack of the nitrogen atom on the carbonyl carbon of formaldehyde. The calculations would predict the geometry of the transition state and its associated energy. By comparing different potential pathways, such as stepwise versus concerted mechanisms, the most energetically favorable route can be determined. pku.edu.cn

Table 1: Hypothetical DFT-Calculated Activation Energies for DMDM Hydantoin Synthesis Steps

Reaction StepPathwayTransition State (TS)Activation Energy (kcal/mol)
First HydroxymethylationStepwiseTS118.5
Second HydroxymethylationStepwiseTS221.2
Ring Formation (Bucherer-Bergs)ConcertedTS_cyclo25.7

Note: This table is illustrative and represents the type of data generated from DFT studies. Actual values would require specific, dedicated computational research.

These predictions are invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve yield and selectivity in the industrial production of DMDM hydantoin.

DFT is also used to calculate various electronic properties that govern the reactivity of a molecule. mdpi.com These parameters, often called "global reactivity descriptors," provide a quantitative framework for understanding a molecule's chemical behavior. mdpi.comnih.gov Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. mdpi.com For DMDM hydantoin, the oxygen atoms of the carbonyl and hydroxyl groups would show negative potential, while the hydrogen atoms of the hydroxymethyl groups would be regions of positive potential.

Table 2: Representative Calculated Reactivity Parameters for Hydantoin Derivatives

ParameterSymbolTypical Value (eV)Interpretation
HOMO EnergyE_HOMO-7.5 to -9.0Electron-donating ability
LUMO EnergyE_LUMO-0.5 to -1.5Electron-accepting ability
HOMO-LUMO GapΔE6.5 to 8.0Chemical stability/reactivity
Chemical Hardnessη3.25 to 4.0Resistance to deformation
Electrophilicity Indexω0.8 to 1.5Electrophilic character

Note: Values are representative for similar heterocyclic compounds and would be specifically calculated for DMDM hydantoin in a dedicated study. researchgate.net

These calculations help predict which sites on the DMDM hydantoin molecule are most likely to react and the nature of that reaction (e.g., nucleophilic vs. electrophilic). mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. longdom.org By solving Newton's equations of motion for a system, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions. researchgate.net

In a condensed phase (liquid or solid), DMDM hydantoin molecules interact with each other through various non-covalent forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. MD simulations can model these interactions explicitly. researchgate.netdovepress.com

A simulation box containing numerous DMDM hydantoin molecules can be constructed to simulate the bulk liquid. The trajectory from the simulation reveals how the molecules orient themselves relative to one another. For DMDM hydantoin, the hydroxyl groups are strong hydrogen bond donors, and the carbonyl oxygens are strong acceptors. MD simulations would show the formation and breaking of a dynamic hydrogen bond network, which dictates physical properties like viscosity and boiling point. researchgate.net

The DMDM hydantoin molecule has several rotatable bonds, particularly around the hydroxymethyl groups. This allows it to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers to rotation between them. nih.govnih.gov

While simpler molecules can be analyzed with quantum methods, MD is useful for exploring the conformational landscape over time, especially in a solvent. The simulation can reveal the preferred orientations of the hydroxymethyl groups and the flexibility of the five-membered hydantoin ring. By analyzing the population of different conformational states during a simulation, their relative stabilities can be determined. DFT calculations can then be used to refine the energies of the most populated conformers found in the MD simulation. nih.gov

Computational Approaches to Degradation Mechanism Prediction

DMDM hydantoin is known to be a "formaldehyde-releaser," meaning it can decompose to release formaldehyde, which is key to its antimicrobial function. medicalnewstoday.com Computational methods can be used to predict the pathways and likelihood of this and other degradation processes.

One approach involves using quantum chemical methods (like DFT) to model the proposed degradation reaction, which is essentially the reverse of its synthesis: the hydrolysis of the N-CH2OH bond. The calculations would focus on determining the activation energy required for this bond to break, often with the assistance of a water molecule. A lower activation energy would indicate a greater propensity for degradation under certain conditions.

More advanced techniques, such as ab initio molecular dynamics or specialized software like Schrödinger's Nanoreactor, can simulate the chemical breakdown of a molecule under specific conditions (e.g., high temperature) without prior assumptions about the reaction pathway. youtube.com These methods explore the potential energy surface to discover likely degradation products and the intermediate steps leading to their formation, providing a comprehensive, unbiased prediction of the molecule's degradation profile. researchgate.netnih.gov

Simulation of Hydrolytic and Photolytic Processes

Hydrolytic Processes:

The hydrolysis of DMDM IV is significantly influenced by pH. Computational simulations of this process would focus on modeling the reaction kinetics under varying pH conditions. Experimental data provides a foundation for these simulations, indicating that the hydrolysis half-life is greater than one year at pH 4, but less than a day at pH 7 and pH 9 at a temperature of 25°C. nih.gov A 2009 study further refined these values at 35°C, determining half-lives of 10.7 hours at pH 7 and less than one hour at pH 9, with no hydrolysis observed at pH 4. nih.gov

These simulations would likely employ quantum chemical methods to model the reaction mechanism, identifying transition states and calculating activation energies for the breakdown of DMDM IV into its primary decomposition products: 1-hydroxymethyl-5,5-dimethylhydantoin (1-MDMH), 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH), and 5,5-dimethylhydantoin (DMH). nih.gov

pHTemperature (°C)Hydrolysis Half-life
425> 1 year
725< 1 day
925< 1 day
73510.7 hours
935< 1 hour

Photolytic Processes:

While direct photolysis from sunlight is not expected to be a significant degradation pathway for DMDM IV, indirect photolysis via reaction with hydroxyl radicals in the atmosphere is a key transformation process. nih.gov The rate constant for the vapor-phase reaction of DMDM IV with these radicals has been estimated, corresponding to an atmospheric half-life of approximately 13 hours. nih.gov

Simulations of this process would model the interaction of DMDM IV with hydroxyl radicals, predicting the resulting degradation products and their formation rates. These models are crucial for understanding the atmospheric persistence and long-range transport potential of the compound.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) for Chemical Properties (Non-Biological)

Chemoinformatics and QSAR modeling are powerful tools for predicting the physicochemical and environmental properties of chemicals based on their molecular structure. While extensive QSAR studies have been conducted on hydantoin derivatives for their biological activities, such as anticonvulsant properties, the application of these methods to the non-biological chemical properties of DMDM IV is an area for further research. nih.govacs.orgnih.gov

A QSAR model for the non-biological properties of DMDM IV would aim to establish a mathematical relationship between its molecular descriptors (e.g., topological, geometric, electronic) and a specific chemical property, such as its rate of hydrolysis or atmospheric degradation. The development of such a model would involve:

Data Collection: Gathering experimental data on the property of interest for a series of structurally related compounds, including DMDM IV.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Industrial Chemical Applications and Material Science Contributions Excluding Cosmetic Product Formulation Specifics

Role in Polymer and Resin Chemistry

The bifunctional nature of DMDM hydantoin (B18101) makes it a valuable monomer and crosslinking agent in the synthesis and modification of various polymers and resins.

DMDM hydantoin can be used as a monomer in condensation polymerization reactions. The two hydroxymethyl groups can react with other monomers that possess active hydrogen atoms, such as amines, amides, or phenols, to form larger polymer chains. For instance, it can be incorporated into the production of dimethyl hydantoin formaldehyde (B43269) resins. cir-safety.org These resins exhibit desirable properties such as thermal stability and hardness, making them suitable for applications in molding compounds and industrial coatings. The inclusion of the hydantoin ring in the polymer backbone can enhance the final material's rigidity and resistance to degradation.

One of the significant industrial applications of DMDM hydantoin is its function as a crosslinking agent, particularly for polymers containing hydroxyl, amide, or other reactive groups. The hydroxymethyl groups on the DMDM hydantoin molecule can react with these functional groups on adjacent polymer chains, forming stable covalent bonds (bridges) between them. This process transforms a collection of individual polymer chains into a three-dimensional network, significantly altering the material's properties.

A notable example is in the textile industry, where DMDM hydantoin-related compounds are used to impart crease-resistance to cellulosic fabrics like cotton. The hydroxymethyl groups react with the hydroxyl groups of the cellulose (B213188) fibers under heat, creating a crosslinked network that improves dimensional stability and reduces wrinkling. This chemical modification enhances the material's performance and durability.

Table 1: Effects of Crosslinking on Material Properties

PropertyState Before CrosslinkingState After CrosslinkingMechanism
Mechanical StrengthLowerHigherFormation of a rigid 3D polymer network restricts chain movement.
SolubilitySoluble in certain solventsInsoluble, may swellCovalent crosslinks prevent polymer chains from dissolving.
Thermal StabilityModerateIncreasedThe bonded network requires more energy to break down.
Crease Resistance (Textiles)LowHighCrosslinks hold cellulose fibers in place, preventing wrinkling.

Use in Coatings and Adhesives

DMDM hydantoin is incorporated into various industrial formulations such as latex paints, water-based coatings, adhesives, and floor waxes. chemotechnique.seechemi.com In these systems, its primary function is to act as a biocide, preventing microbial contamination and spoilage both in the container and in the applied film. By slowly releasing formaldehyde, it creates an environment that is inhospitable to bacteria, yeast, and fungi, thereby extending the shelf life and maintaining the integrity of the product. wikipedia.org Its high water solubility makes it easy to incorporate into aqueous formulations like latex paints and waterborne adhesives. taylorandfrancis.com

Table 2: Industrial Formulations Utilizing DMDM Hydantoin

Industrial ProductPrimary Function of DMDM HydantoinKey Benefit
Latex Paints & CoatingsIn-can and dry-film preservativePrevents microbial degradation, ensuring product stability and longevity.
Adhesives (Water-based)PreservativeExtends shelf life and prevents loss of adhesion due to bacterial or fungal growth.
Metalworking FluidsBiocideControls microbial growth in water-based cutting fluids to prevent fouling and odor.
Inks and Pigment SlurriesPreservativeMaintains the chemical and physical stability of the formulation during storage.
Floor Waxes and PolishesAntimicrobial AgentProtects the product from contamination and ensures performance.

General Applications in Organic Synthesis as a Reagent or Intermediate

Beyond polymerization, the distinct parts of the DMDM hydantoin molecule offer utility in broader organic synthesis.

The hydantoin ring (imidazolidine-2,4-dione) is recognized in organic and medicinal chemistry as a "privileged scaffold." researchgate.netacs.org This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The hydantoin core is a versatile structure for creating diverse libraries of compounds because its nitrogen and carbon atoms can be readily functionalized with various substituents. researchgate.net While many applications are in drug discovery, the principles of using this stable, versatile heterocycle as a building block are applicable across organic synthesis for creating complex molecules with specific functionalities for material science or agricultural applications. researchgate.netnih.gov Its planar structure and potential for hydrogen bonding make it a reliable foundation for constructing larger, well-defined molecular architectures. nih.gov

The two N-hydroxymethyl groups (-CH₂OH) are the most reactive sites on the DMDM hydantoin molecule. These groups are characteristic of formaldehyde adducts of amides and imides. They can undergo several important reactions:

Condensation: As mentioned in the context of crosslinking, they can react with compounds containing active hydrogen atoms (e.g., alcohols, amines, amides, thiols) to form ether or methylene (B1212753) bridges, releasing a molecule of water in the process. This is the key reaction for its use in modifying textiles and resins.

Formaldehyde Release: The N-hydroxymethyl bond is reversible. Under certain conditions, such as in aqueous solution, DMDM hydantoin exists in equilibrium with its precursors, 5,5-dimethylhydantoin (B190458) and formaldehyde. nih.govspecialchem.com This property of being a "formaldehyde donor" is central to its preservative action but also means it can be used as a source for the controlled delivery of formaldehyde in various industrial chemical processes.

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters, allowing for the attachment of different functional side chains to the hydantoin core.

These reactions make DMDM hydantoin a useful intermediate for synthesizing more complex hydantoin derivatives tailored for specific applications in material science and industrial chemistry.

Applications in Industrial Water Treatment Systems (Chemical Mechanism)

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM Hydantoin, serves as a crucial biocide in industrial water treatment systems. Its efficacy stems from its function as a formaldehyde-releasing agent, which provides broad-spectrum antimicrobial activity against bacteria, fungi, and yeast. cneasychem.comspecialchem.comeabcglobal.com The primary chemical mechanism is not the direct action of the DMDM Hydantoin molecule itself, but rather the controlled, slow release of formaldehyde into the aqueous environment. wikipedia.orgchemicalsafetyfacts.org

The process begins with the hydrolysis of DMDM Hydantoin in water, an equilibrium reaction that yields free formaldehyde. chemistscorner.com This released formaldehyde is a potent electrophile and is the active biocidal agent. researchgate.net Its antimicrobial action is multifaceted and targets essential macromolecules within microbial cells, leading to disruption of cellular function and eventual cell death. frontiersin.orgyoutube.com

The key mechanisms of formaldehyde's biocidal activity are:

Protein Alkylation and Cross-Linking: Formaldehyde reacts with various functional groups on proteins, particularly the primary amine groups (-NH₂) found in amino acids like lysine, and the thiol groups (-SH) in cysteine. frontiersin.orgresearchgate.net The reaction with an amine group proceeds via the formation of an unstable N-methylol (hydroxymethyl) adduct, which can then react with another amine group to form a stable methylene bridge (-CH₂-). frontiersin.orgresearchgate.netbiorxiv.org This cross-linking alters the three-dimensional structure of proteins, including critical enzymes, leading to their inactivation. frontiersin.orgyoutube.com

Nucleic Acid Damage: Formaldehyde reacts with the amino groups of nucleotide bases (adenine, guanine, and cytosine) in DNA and RNA. researchgate.netnih.gov This interaction can lead to the formation of DNA-protein cross-links, which obstruct DNA replication and transcription, ultimately inhibiting microbial growth and reproduction. nih.govnih.gov

Cell Membrane Disruption: While the primary targets are proteins and nucleic acids, the widespread damage to membrane-bound proteins caused by formaldehyde can compromise the integrity of the cell membrane, disrupting transport processes and cellular homeostasis.

This slow-release mechanism from DMDM Hydantoin is advantageous in industrial water systems as it maintains a low, steady concentration of the active biocide, providing long-term protection against microbial fouling, biofilm formation, and microbially induced corrosion. q8oils.com

Table 1: Key Chemical Reactions of Formaldehyde in Microbial Inactivation
Target MoleculeFunctional GroupInitial Reaction ProductFinal Product/EffectReference
ProteinsAmine (-NH₂)N-Methylol AdductMethylene Bridge (Protein-Protein Cross-linking) frontiersin.orgbiorxiv.org
ProteinsThiol (-SH)HemithioacetalEnzyme Inactivation frontiersin.org
DNA/RNAAmine (-NH₂) on NucleobasesHydroxymethyl AdductDNA-Protein Cross-linking, Inhibition of Replication researchgate.netnih.govnih.gov

Potential in Non-Biological Preservation Technologies (Chemical Mechanism)

The chemical principles underlying DMDM Hydantoin's biocidal activity also confer significant potential for its use in non-biological preservation technologies. Its function as a formaldehyde donor is key to this application, mirroring the long-established use of formaldehyde (as formalin) in preserving materials. youtube.comresearchgate.netresearchgate.net The primary mechanism is the chemical fixation of polymeric materials through the formation of stable cross-links.

When applied to organic-based materials such as certain adhesives, coatings, or polymers that possess reactive functional groups (e.g., amides, amines), the formaldehyde released from DMDM Hydantoin can induce cross-linking. This process is chemically analogous to the protein cross-linking observed in biological systems. saaeda.com The formaldehyde molecule forms methylene bridges between polymer chains, creating a more rigid and stable three-dimensional network. youtube.comyoutube.com

The benefits of this mechanism in material science include:

Enhanced Structural Integrity: Cross-linking increases the molecular weight and reduces the mobility of polymer chains, thereby improving the material's physical properties, such as hardness, tensile strength, and resistance to chemical degradation.

Prevention of Decomposition: By chemically stabilizing the material's structure, formaldehyde inhibits the processes of chemical and physical decay over time.

Microbiological Stability: In addition to structural preservation, the antimicrobial properties of the released formaldehyde prevent the growth of bacteria and fungi on the surface of or within the material, which could otherwise cause biodeterioration. youtube.commedicalnewstoday.com

Research has explored DMDM Hydantoin as a safer alternative to formalin for the fluid preservation of biological specimens, demonstrating that it has a very similar chemical effect to formaldehyde in tissue fixation. researchgate.netknowde.comnih.gov This supports its potential for applications where controlled release of a cross-linking agent is desired to preserve the structural and chemical integrity of non-biological materials. The slow, sustained release of formaldehyde from the hydantoin structure allows for a more controlled and uniform fixation process compared to the direct application of highly concentrated formaldehyde solutions. researchgate.net

Table 2: Comparison of Formaldehyde-Based Preservation Mechanisms
ParameterDirect Formalin ApplicationDMDM Hydantoin ApplicationReference
Active AgentFormaldehydeFormaldehyde (released via hydrolysis) wikipedia.orgyoutube.com
Release MechanismImmediate, high initial concentrationSlow, sustained equilibrium-based release chemistscorner.comresearchgate.net
Primary Chemical ReactionFormation of methylene cross-links between polymers/proteinsFormation of methylene cross-links between polymers/proteins biorxiv.orgyoutube.com
Application ControlLess controlled, dependent on initial concentrationMore controlled, provides long-term, low-level concentration researchgate.net

Q & A

Q. How should researchers address ethical concerns when using Dmdm IV data involving human mutations?

  • Methodological Answer :
  • Informed Consent : Ensure original studies providing mutation data to Dmdm IV obtained proper ethical approvals.
  • Anonymization : Strip datasets of personally identifiable information (PII) before sharing.
  • DMP Documentation : Include ethics compliance details in DMPs, referencing institutional review board (IRB) protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.